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Introduction

Sanggenon O is a complex Diels-Alder type adduct isolated from the root bark of Morus
species, commonly used in traditional medicine. Its intricate structure, featuring a polycyclic
system with multiple stereocenters, presents a significant challenge for structural elucidation
and chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the unambiguous assignment of the proton (*H) and carbon-13 (13C)
signals of sanggenon O, providing crucial information for its identification, purity assessment,
and the study of its bioactive properties. This document provides a detailed summary of the
available *H and 3C NMR spectral data for sanggenon O, along with experimental protocols
and an overview of its anti-inflammatory activity.

'H and *C NMR Spectral Data

The complete assignment of the *H and 3C NMR spectra of sanggenon O is essential for its
structural verification. While a comprehensive, tabulated dataset for sanggenon O is not
readily available in a single source, the following tables have been compiled from spectral data
of sanggenon O and its closely related structural analogs, sanggenon C and Q. The data for
sanggenon C and Q are provided for comparative purposes to aid in the interpretation of the
spectra of sanggenon O.

Table 1: *H NMR Spectral Data of Sanggenon O and Related Compounds (in Acetone-de)
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Sanggenon Sanggenon  Sanggenon
O'H C*'H Q'H
Position Chemical Chemical Chemical Multiplicity J (Hz)
Shift (6 Shift (6 Shift (6
ppm) ppm) ppm)
Data not
3 ] 4.88 4.90 m
available
Data not
8 ) 6.13 6.07 S
available
Data not 2.90 (dd), J=7.3, 13.1;
10 ) 3.0-3.2 m
available 3.04 (dd) J=8.8, 13.1
Data not
11-CHs ) 1.18, 1.28 1.18, 1.26 S
available
Data not
14 ] 4.15 411 br
available
Data not
15 ) 5.65 5.61 brs
available
Data not
16-CHs 1.95 1.91 S
available
Data not 2.26 (br d),
18 ) 2.30, 2.50 brd J=18.0
available 2.47 (br d)
Data not
19 ] 3.88 3.85 m
available
Data not
20 ) 4.65 4.63 t J=5.6
available
Data not
24 ) 6.25 6.23 d J=2.4
available
Data not
26 ) 6.43 6.41 dd J=2.4,9.2
available
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Data not

27 ) 8.43 8.41 d J=9.2
available
Data not

30 ) 6.48 6.46 d J=2.4
available
Data not

32 ) 6.29 6.27 dd J=2.4, 8.6
available
Data not

33 ) 6.96 6.94 d J=8.6
available
Data not

3'-H 6.35 6.33 d J=2.4
available
Data not

5'-H ) 6.43 6.41 dd J=2.4, 8.6
available
Data not

6'-H ] 7.33 7.31 d J=8.6
available
Data not

5-OH, 23-OH ) 12.55, 12.58 12.50, 12.53 S
available

Note: The proton NMR spectrum of sanggenon O has been reported to be remarkably
different from that of sanggenon C and D.[1] A complete, tabulated dataset for sanggenon O
was not available in the reviewed literature. The data for sanggenon C and Q are from Jin, Y. et
al., HETEROCYCLES, 1989, 29, 2129-2135.

Table 2: 3C NMR Spectral Data of Sanggenon C and Sanggenon Q (in Acetone-ds)
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Position SaT\ggenon C Chemical SaT\ggenon Q Chemical
Shift (6 ppm) Shift (6 ppm)

2 89.2 89.0

3 80.8 80.6

4 197.8 197.6

4a 102.8 102.6

5 164.8 164.6

6 96.5 96.3

7 166.0 165.8

8 95.8 95.6

8a 161.2 161.0

1 115.8 115.6

2' 158.0 157.8

3 102.5 102.3

4 159.2 159.0

5' 107.5 107.3

6' 131.0 130.8

9 45.2 45.0

10 41.8 41.6

11 78.5 78.3

11-CHs 25.0, 255 24.8, 25.3

12 122.5 122.3

13 133.0 132.8

14 40.2 40.0

15 120.5 120.3
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16 134.5 134.3
16-CHs 23.0 22.8

17 124.0 123.8
18 31.5 31.3

19 48.0 47.8

20 42.5 42.3

21 208.0 207.8
22 105.0 104.8
23 162.0 161.8
24 102.0 101.8
25 160.5 160.3
26 108.0 107.8
27 132.5 132.3
28 112.0 111.8
29 157.0 156.8
30 103.0 102.8
31 158.5 158.3
32 106.0 105.8
33 130.0 129.8

Note: The structure of sanggenon O was confirmed based on its spectral and chemical
evidence, and it is considered a Diels-Alder type adduct.[1] The 13C NMR data for sanggenon C
and Q are provided as a reference from Jin, VY. et al., HETEROCYCLES, 1989, 29, 2129-2135.

Experimental Protocols
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The following is a general protocol for the acquisition of *H and *3C NMR spectra of flavonoid
compounds like sanggenon O. Specific parameters may need to be optimized based on the
available instrumentation and sample concentration.

1. Sample Preparation

» Dissolution: Accurately weigh approximately 5-10 mg of purified sanggenon O and dissolve
it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-ds, methanol-da, or
chloroform-d). The choice of solvent is critical and should be reported with the data.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts (& = 0.00 ppm).

« Filtration: If any particulate matter is present, filter the solution through a small plug of glass
wool directly into a 5 mm NMR tube.

o Degassing: For sensitive experiments or to remove dissolved oxygen which can affect
relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2. NMR Data Acquisition

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a suitable probe.

e 'H NMR Spectroscopy:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters:
» Pulse sequence: zg30 or similar
= Number of scans: 16-64
» Relaxation delay (d1): 1-5 seconds

» Acquisition time: 2-4 seconds
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= Spectral width: 12-16 ppm

e 13C NMR Spectroscopy:

o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters:

Pulse sequence: zgpg30 or similar

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay (d1): 2-5 seconds

Spectral width: 200-250 ppm

e 2D NMR Spectroscopy:

o To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR
experiments should be performed. These include:

= COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling
networks.

» HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To identify direct one-bond proton-carbon correlations.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for connecting different spin systems and
assigning quaternary carbons.

» NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is
vital for stereochemical assignments.

3. Data Processing and Analysis
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e Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-
noise ratio.

o Perform Fourier transformation, phase correction, and baseline correction.

» Calibrate the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent
peak.

 Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the multiplicities and coupling constants (J-values) in the *H NMR spectrum to
deduce connectivity.

o Correlate the 1D and 2D NMR data to assign each proton and carbon signal to its specific
position in the sanggenon O molecule.

Application: Anti-inflammatory Activity of
Sanggenon O

Sanggenon O has been reported to exhibit anti-inflammatory properties. Its mechanism of
action involves the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway. NF-kB
is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

o IKK Complex
Sanggenon O e
NF-kB
(P6S/PS0)

Click to download full resolution via product page
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Figure 1. Simplified schematic of the NF-kB signaling pathway and the inhibitory action of

Sanggenon O.
Workflow for Investigating the Anti-inflammatory Effects of Sanggenon O

The following workflow outlines the key steps for researchers interested in studying the anti-
inflammatory properties of sanggenon O.

Start: Isolate and Purify
Sanggenon O

l

Cell Culture
(e.g., RAW 264.7 macrophages)

Treatment with Sanggenon O
and/or LPS

A A

Measure Nitric Oxide (NO) Measure Pro-inflammatory Western Blot Analysis for
Production (Griess Assay) Cytokine Levels (ELISA) INOS, COX-2, p-IkBa, NF-kB

l

Data Analysis and
Interpretation

Conclusion on Anti-inflammatory
Mechanism

Click to download full resolution via product page

Figure 2. Experimental workflow for studying the anti-inflammatory effects of Sanggenon O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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